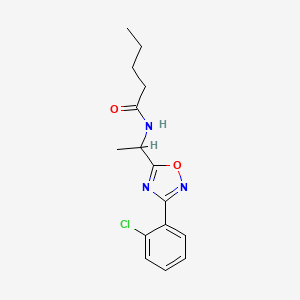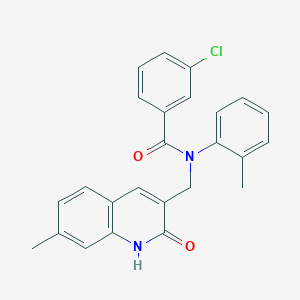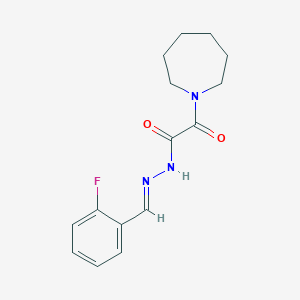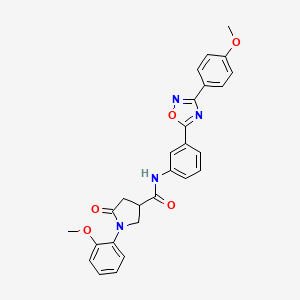
N-(5-(N-(2,5-dichlorophenyl)sulfamoyl)-2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(N-(2,5-dichlorophenyl)sulfamoyl)-2-ethoxyphenyl)acetamide, also known as DAS-68416, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound has been shown to exhibit potent anti-tumor activity in preclinical studies and has the potential to be used in the treatment of a variety of cancers.
Mecanismo De Acción
The mechanism of action of N-(5-(N-(2,5-dichlorophenyl)sulfamoyl)-2-ethoxyphenyl)acetamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting this enzyme, this compound is able to disrupt the pH regulation of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-tumor activity in preclinical studies, with minimal toxicity to normal cells. This compound has also been shown to reduce the growth and metastasis of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-(N-(2,5-dichlorophenyl)sulfamoyl)-2-ethoxyphenyl)acetamide in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and metastasis. However, one limitation of this compound is its specificity for CAIX, which may limit its use in studying other pathways involved in cancer development.
Direcciones Futuras
There are several potential future directions for the development of N-(5-(N-(2,5-dichlorophenyl)sulfamoyl)-2-ethoxyphenyl)acetamide as a therapeutic agent for the treatment of cancer. One potential direction is the development of combination therapies that include this compound and other anti-cancer agents, which may enhance the efficacy of this compound. Another potential direction is the development of more potent and selective inhibitors of CAIX, which may have even greater anti-tumor activity than this compound. Finally, the use of this compound in clinical trials to evaluate its safety and efficacy in humans is a critical next step in the development of this compound as a therapeutic agent for the treatment of cancer.
Métodos De Síntesis
The synthesis of N-(5-(N-(2,5-dichlorophenyl)sulfamoyl)-2-ethoxyphenyl)acetamide involves the reaction of 2-ethoxyaniline with 2,5-dichlorobenzenesulfonyl chloride to form the corresponding sulfonamide intermediate. This intermediate is then reacted with acetic anhydride to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(5-(N-(2,5-dichlorophenyl)sulfamoyl)-2-ethoxyphenyl)acetamide has been extensively studied for its potential use as a therapeutic agent in the treatment of cancer. In preclinical studies, this compound has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4S/c1-3-24-16-7-5-12(9-15(16)19-10(2)21)25(22,23)20-14-8-11(17)4-6-13(14)18/h4-9,20H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIBPAUOZVPQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

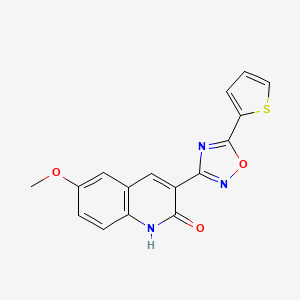
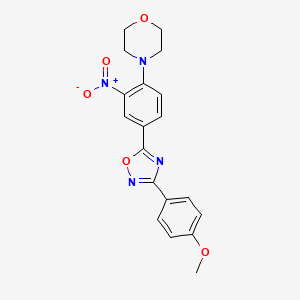

![4-(Methylamino)-1-phenyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B7696070.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7696077.png)



![4-chloro-N-methyl-N-(2-(pyrrolidine-1-carbonyl)benzo[b]thiophen-5-yl)benzenesulfonamide](/img/structure/B7696109.png)

